molecular formula C16H23N5O6 B13834716 4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose

4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose

Cat. No.: B13834716
M. Wt: 381.38 g/mol
InChI Key: WYQBLRCIYSYBSO-OHBODLIOSA-N
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Description

4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a modified sugar moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, followed by its attachment to the sugar moiety through glycosidic bond formation. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups or modify existing ones.

Scientific Research Applications

4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose has a wide range of applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme-substrate interactions and metabolic pathways.

    Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.

    Industry: It can be used in the production of pharmaceuticals and other high-value chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate
  • 2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl N-ethyl-L-valinate

Uniqueness

4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose is unique due to its specific structural features, such as the presence of the dimethyl acetal group and the propenyl moiety. These features confer distinct chemical and biological properties, making the compound valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H23N5O6

Molecular Weight

381.38 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-5-(dimethoxymethyl)-4-hydroxy-2-(prop-2-enoxymethyl)oxolan-3-yl]-1H-purin-6-one

InChI

InChI=1S/C16H23N5O6/c1-4-5-26-6-8-10(11(22)12(27-8)15(24-2)25-3)21-7-18-9-13(21)19-16(17)20-14(9)23/h4,7-8,10-12,15,22H,1,5-6H2,2-3H3,(H3,17,19,20,23)/t8-,10-,11+,12+/m0/s1

InChI Key

WYQBLRCIYSYBSO-OHBODLIOSA-N

Isomeric SMILES

COC([C@H]1[C@@H]([C@H]([C@@H](O1)COCC=C)N2C=NC3=C2N=C(NC3=O)N)O)OC

Canonical SMILES

COC(C1C(C(C(O1)COCC=C)N2C=NC3=C2N=C(NC3=O)N)O)OC

Origin of Product

United States

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